
(8-Methylquinolin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(8-Methylquinolin-6-yl)boronic acid” is a chemical compound with the CAS Number: 2260683-75-6 and a molecular weight of 187.01 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The primary method for the synthesis of boronic acids, such as “(8-Methylquinolin-6-yl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI Code for “(8-Methylquinolin-6-yl)boronic acid” is 1S/C10H10BNO2/c1-7-5-9 (11 (13)14)6-8-3-2-4-12-10 (7)8/h2-6,13-14H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(8-Methylquinolin-6-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions make boronic acids useful in various sensing applications .Physical And Chemical Properties Analysis
“(8-Methylquinolin-6-yl)boronic acid” is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Sensor Design and Analytical Applications
Boronic acids, including derivatives similar to (8-Methylquinolin-6-yl)boronic acid, have been utilized in the development of highly sensitive and selective sensors. For instance, novel fluorescent boronic acids demonstrate extraordinary affinities for diols in aqueous solutions at physiological pH, making them ideal for the detection of saccharides and glucose, which is crucial for diabetes monitoring (Cheng et al., 2010). Furthermore, boronic acid-based probes have been designed for the wavelength-ratiometric and colorimetric detection of physiological pH levels, offering tools for biomedical research and diagnostic applications (Badugu et al., 2005).
Organic Electroluminescence
Organoboron compounds, including those derived from quinoline structures, have been investigated for their electroluminescent properties. These compounds are key in the development of organic light-emitting diodes (OLEDs), which are used in displays and lighting. The synthesis and characterization of such compounds reveal their potential for emitting bright and efficient light (Wu et al., 2000).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, sharing structural similarities with (8-Methylquinolin-6-yl)boronic acid, have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors provide protection by forming a protective layer on the metal surface, significantly reducing corrosion rates and offering potential applications in industrial maintenance and preservation (Faydy et al., 2019).
Bioconjugation and Material Engineering
The reversible covalent bonding capability of boronic acids with diols is exploited in the field of bioconjugation to create dynamic materials that respond to various biological stimuli such as pH changes and the presence of specific biomolecules. This property is particularly beneficial for designing drug delivery systems and responsive biomaterials (Russo et al., 2020).
作用機序
Target of Action
The primary target of (8-Methylquinolin-6-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (8-Methylquinolin-6-yl)boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by (8-Methylquinolin-6-yl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (8-Methylquinolin-6-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (8-Methylquinolin-6-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions need to be exceptionally mild . Additionally, the organoboron reagents used in the reaction, including (8-Methylquinolin-6-yl)boronic acid, need to be relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
The safety information for “(8-Methylquinolin-6-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
将来の方向性
While specific future directions for “(8-Methylquinolin-6-yl)boronic acid” are not mentioned in the search results, boronic acids in general are seeing increased use in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications, and they are also being used in areas ranging from biological labeling and protein manipulation to the development of therapeutics .
特性
IUPAC Name |
(8-methylquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIXZPDEDRDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=CC=N2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methylquinolin-6-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)
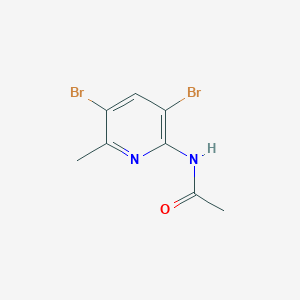

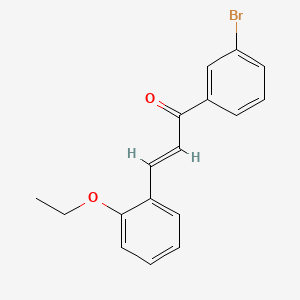
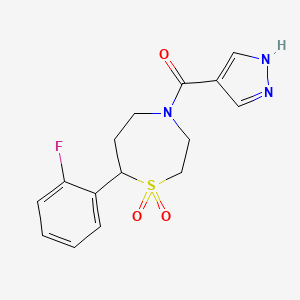
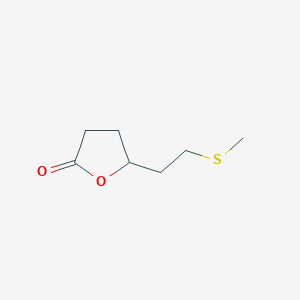
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
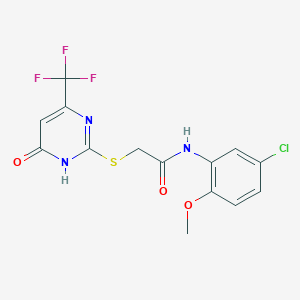
![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
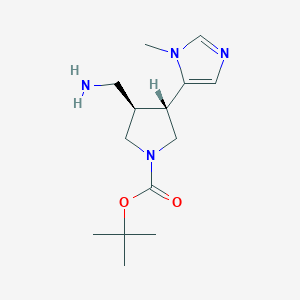

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)
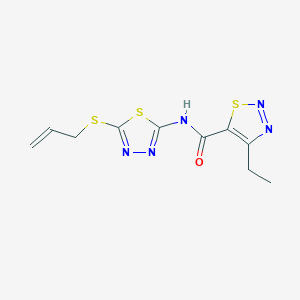
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)